Methyl 4-(cyclopropylmethoxy)-3-(hydroxymethyl)benzoate
Description
Methyl 4-(cyclopropylmethoxy)-3-(hydroxymethyl)benzoate is a benzoate ester derivative featuring a cyclopropylmethoxy group at the para-position (C4) and a hydroxymethyl (–CH2OH) substituent at the meta-position (C3). This compound is of interest due to its structural similarity to intermediates in the synthesis of bioactive molecules, including phosphodiesterase-4 (PDE4) inhibitors like roflumilast .
Properties
Molecular Formula |
C13H16O4 |
|---|---|
Molecular Weight |
236.26 g/mol |
IUPAC Name |
methyl 4-(cyclopropylmethoxy)-3-(hydroxymethyl)benzoate |
InChI |
InChI=1S/C13H16O4/c1-16-13(15)10-4-5-12(11(6-10)7-14)17-8-9-2-3-9/h4-6,9,14H,2-3,7-8H2,1H3 |
InChI Key |
XEBCOUVYLVEHMP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)OCC2CC2)CO |
Origin of Product |
United States |
Preparation Methods
Initial Esterification of 4-Hydroxybenzoic Acid
The synthesis begins with methyl 4-hydroxybenzoate, obtained via acid-catalyzed esterification of 4-hydroxybenzoic acid.
Procedure :
-
4-Hydroxybenzoic acid (32 mmol) is refluxed in methanol (60 mL) with concentrated sulfuric acid (3 mL) for 12 hours.
-
Post-reaction, the mixture is concentrated, dissolved in ethyl acetate, and washed with saturated NaHCO₃ and brine.
Table 1: Esterification Conditions and Outcomes
Directed Ortho-Metalation and Formylation
To introduce the hydroxymethyl group at position 3, a formyl intermediate is generated via directed ortho-metalation.
Procedure :
-
Protection : The 4-hydroxy group of methyl 4-hydroxybenzoate is protected as a tert-butyldimethylsilyl (TBS) ether using TBSCl and imidazole in DMF.
-
Metalation : The protected ester is treated with lithium diisopropylamide (LDA) at -78°C in THF, followed by quenching with DMF to yield methyl 4-(TBS-oxy)-3-formylbenzoate.
-
Deprotection : The TBS group is removed using tetra-n-butylammonium fluoride (TBAF).
Table 2: Formylation Efficiency
Reduction of Formyl to Hydroxymethyl
The formyl group at position 3 is reduced to hydroxymethyl using sodium borohydride (NaBH₄).
Procedure :
Etherification with Cyclopropylmethanol
The 4-hydroxy group undergoes etherification with cyclopropylmethanol under basic conditions.
Procedure :
-
Methyl 4-hydroxy-3-(hydroxymethyl)benzoate (10 mmol), cyclopropylmethanol (12 mmol), and K₂CO₃ (15 mmol) are refluxed in DMF (50 mL) for 10 hours.
-
The crude product is purified via column chromatography (ethyl acetate/hexane).
Table 3: Etherification Optimization
Critical Analysis of Reaction Parameters
Solvent Selection
Aprotic polar solvents like DMF enhance nucleophilicity in etherification reactions, improving yields to >90% compared to acetone (80%).
Temperature and Base Effects
Using NaH at 130°C in DMF achieves 92% yield but requires stringent moisture control. K₂CO₃ at 100°C offers a safer, albeit slightly lower-yielding (82%), alternative.
Characterization and Validation
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 4-(Cyclopropylmethoxy)-3-(carboxymethyl)benzoic acid.
Reduction: 4-(Cyclopropylmethoxy)-3-(hydroxymethyl)benzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Phosphodiesterase Inhibition
Methyl 4-(cyclopropylmethoxy)-3-(hydroxymethyl)benzoate has been studied as a potential phosphodiesterase-4 (PDE4) inhibitor. PDE4 inhibitors are valuable in treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD) due to their ability to modulate inflammatory responses. The compound's structural attributes, including the cyclopropylmethoxy group, contribute to its biological activity by enhancing binding affinity to the target enzyme .
2. Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial activity against a range of pathogens. This compound could potentially be developed into an antimicrobial agent, especially against resistant strains of bacteria and fungi. The hydroxymethyl group is thought to play a crucial role in enhancing the compound's solubility and bioavailability, which are critical for effective antimicrobial action .
Agricultural Applications
1. Insecticidal Activity
Studies have evaluated the efficacy of various benzoate derivatives, including this compound, as insecticides. Preliminary tests have shown that compounds in this class can effectively reduce pest populations, such as aphids and boll weevils, when applied in appropriate concentrations. The mechanism is believed to involve disruption of the insect's nervous system or feeding behavior .
Material Science Applications
1. Polymer Synthesis
The unique chemical structure of this compound makes it a candidate for use in polymer synthesis. Its methoxy and hydroxymethyl functional groups can participate in polymerization reactions, leading to the formation of new materials with desirable properties such as flexibility and thermal stability. These materials can find applications in coatings, adhesives, and other industrial products .
Case Studies
Mechanism of Action
The mechanism by which Methyl 4-(cyclopropylmethoxy)-3-(hydroxymethyl)benzoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The cyclopropylmethoxy group can enhance binding affinity and selectivity, while the hydroxymethyl group can participate in hydrogen bonding, influencing the compound’s overall bioactivity.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Key structural analogues differ in substituents at the C3 and C4 positions, impacting molecular weight, polarity, and biological activity:
*CP = cyclopropyl group.
Key Observations :
- Lipophilicity : Bis(cyclopropylmethoxy) derivatives (e.g., C16H20O4) exhibit higher logP values due to increased alkyl substitution, enhancing membrane permeability but reducing aqueous solubility .
- Hydrogen Bonding : The hydroxymethyl group (–CH2OH) in the target compound allows for hydrogen bonding, improving solubility compared to methoxy or halogen substituents .
- Bioactivity : Cyclopropylmethoxy groups are critical in PDE4 inhibitors (e.g., roflumilast IC50 = 0.8 nM), suggesting the target compound may share similar binding interactions .
Challenges :
Crystallographic and Structural Insights
X-ray diffraction studies reveal intermolecular interactions:
- Methyl 3,4-bis(cyclopropylmethoxy)benzoate : Forms helical chains via C–H⋯O hydrogen bonds between cyclopropane and carbonyl groups .
- Methyl 4-bromo-3-hydroxybenzoate : Exhibits infinite helical chains via O–H⋯O hydrogen bonds .
- Target Compound : Likely to form similar hydrogen-bonded networks due to the hydroxymethyl group, influencing crystal packing and stability.
Biological Activity
Methyl 4-(cyclopropylmethoxy)-3-(hydroxymethyl)benzoate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula CHO. The presence of the cyclopropyl group and hydroxymethyl moiety contributes to its unique interactions within biological systems.
Pharmacological Effects
The exact mechanisms through which this compound exerts its biological effects require further elucidation. However, based on related compounds, several pathways can be hypothesized:
- Inhibition of Enzymatic Activity : Similar compounds inhibit enzymes like dihydrofolate reductase (DHFR), which plays a crucial role in DNA synthesis and cell division. This inhibition can lead to reduced tumor growth in cancer therapies .
- Modulation of Signaling Pathways : By influencing cyclic AMP levels through PDE inhibition, this compound may alter various intracellular signaling cascades, leading to enhanced anti-inflammatory responses.
Case Study 1: PDE4 Inhibition
A study involving a series of PDE4 inhibitors highlighted the efficacy of compounds with similar structures in reducing inflammatory markers in vitro. The study demonstrated a dose-dependent decrease in TNF-α release from activated macrophages, suggesting a robust anti-inflammatory profile .
Case Study 2: Antitumor Activity
In a comparative study of benzamide derivatives, several compounds exhibited significant cytotoxicity against human breast cancer cells. The mechanism was attributed to the induction of apoptosis via caspase activation pathways, indicating that this compound might share similar properties .
Data Table: Comparative Biological Activities
Q & A
Basic: What synthetic strategies are recommended for preparing Methyl 4-(cyclopropylmethoxy)-3-(hydroxymethyl)benzoate?
Methodological Answer:
The synthesis typically involves regioselective alkylation of a dihydroxybenzoate precursor. For example, methyl 3,4-dihydroxybenzoate can be reacted with cyclopropylmethyl bromide under basic conditions (e.g., K₂CO₃ in acetone at 40°C) to introduce the cyclopropylmethoxy group. The hydroxymethyl group is introduced via selective reduction or protection-deprotection strategies. A key challenge is avoiding over-alkylation, as seen in related syntheses where bis-cyclopropylmethoxy byproducts form . Purification via flash chromatography or crystallization is critical to isolate the desired product.
Basic: What analytical techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions and regiochemistry (e.g., distinguishing 3- vs. 4-substitution).
- Mass Spectrometry (MS): High-resolution MS validates the molecular formula (C₁₃H₁₆O₄).
- X-ray Crystallography: For unambiguous structural confirmation, single-crystal X-ray diffraction refined using SHELXL (part of the SHELX suite) resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding involving the hydroxymethyl group) .
Advanced: How can researchers address regiochemical ambiguities during synthesis?
Methodological Answer:
Regiochemical control is critical due to the proximity of reactive hydroxyl groups. Strategies include:
- Protecting Groups: Temporarily block one hydroxyl group (e.g., using acetyl or benzyl groups) to direct alkylation to the desired position.
- Reaction Monitoring: Use TLC or HPLC to track intermediate formation and minimize byproducts like methyl 3,4-bis(cyclopropylmethoxy)benzoate, which forms under prolonged reaction conditions .
- Crystallographic Validation: Post-synthesis X-ray analysis resolves ambiguities, as demonstrated in corrected structural reports for analogous compounds .
Advanced: How can crystallographic data resolve structural uncertainties?
Methodological Answer:
Single-crystal X-ray diffraction provides atomic-level resolution. For example:
- Hydrogen Bonding: In related benzoates, intermolecular C–H···O bonds stabilize crystal packing, which can influence solubility and stability .
- Torsional Angles: Analysis of cyclopropylmethoxy group orientation reveals steric effects impacting reactivity.
SHELX programs (e.g., SHELXL) are industry standards for refining crystallographic data, ensuring reproducibility and accuracy .
Advanced: What hypotheses exist about its biological activity based on structural analogs?
Methodological Answer:
- Enzyme Inhibition: Analogs with hydroxymethyl and cyclopropylmethoxy groups (e.g., roflumilast derivatives) show PDE4 inhibitory activity, suggesting potential anti-inflammatory or immunomodulatory applications .
- Receptor Binding: The hydroxymethyl group may act as a hydrogen-bond donor in enzyme active sites, as seen in studies of methyl (R)-3-(1-hydroxyethyl)benzoate interacting with metabolic enzymes .
- Structure-Activity Relationship (SAR): Computational docking studies using SMILES or InChI descriptors can predict interactions with biological targets .
Advanced: How should researchers address contradictions in synthetic yield data?
Methodological Answer:
- Byproduct Analysis: Use LC-MS or GC-MS to identify side products (e.g., over-alkylated derivatives) that reduce yields. Adjust reaction stoichiometry or temperature to suppress competing pathways .
- Reaction Optimization: Design a factorial experiment varying solvents (e.g., acetone vs. DMF), bases (K₂CO₃ vs. Cs₂CO₃), and temperatures to maximize regioselectivity.
- Reproducibility Checks: Cross-validate results with independent syntheses and characterize all intermediates rigorously.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
